2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105252-09-2
VCID: VC7262132
InChI: InChI=1S/C19H24FN5O2S2/c20-14-3-5-15(6-4-14)24-7-9-25(10-8-24)18-22-23-19(29-18)28-13-17(26)21-12-16-2-1-11-27-16/h3-6,16H,1-2,7-13H2,(H,21,26)
SMILES: C1CC(OC1)CNC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F
Molecular Formula: C19H24FN5O2S2
Molecular Weight: 437.55

2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

CAS No.: 1105252-09-2

Cat. No.: VC7262132

Molecular Formula: C19H24FN5O2S2

Molecular Weight: 437.55

* For research use only. Not for human or veterinary use.

2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide - 1105252-09-2

Specification

CAS No. 1105252-09-2
Molecular Formula C19H24FN5O2S2
Molecular Weight 437.55
IUPAC Name 2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C19H24FN5O2S2/c20-14-3-5-15(6-4-14)24-7-9-25(10-8-24)18-22-23-19(29-18)28-13-17(26)21-12-16-2-1-11-27-16/h3-6,16H,1-2,7-13H2,(H,21,26)
Standard InChI Key GWNCDQWMDCVOIZ-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound’s IUPAC name, 2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide, systematically describes its structure :

  • 1,3,4-Thiadiazole core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.

  • 4-(4-Fluorophenyl)piperazine moiety: A piperazine ring substituted at the 4-position with a para-fluorophenyl group.

  • Thioether linkage: A sulfur atom connecting the thiadiazole ring to an acetamide group.

  • Tetrahydrofuran (oxolane) derivative: An N-(tetrahydrofuran-2-yl)methyl substituent on the acetamide nitrogen.

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number1105252-09-2
Molecular FormulaC₁₉H₂₄FN₅O₂S₂
Molecular Weight437.6 g/mol
SMILES NotationC1CC(OC1)CNC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F

Structural Features

The molecule integrates multiple pharmacophoric elements:

  • The 1,3,4-thiadiazole scaffold is associated with antimicrobial and anticancer activities in literature .

  • The 4-fluorophenylpiperazine group is a common motif in CNS-targeting drugs due to its affinity for serotonin and dopamine receptors .

  • The tetrahydrofuran-methyl side chain enhances solubility and bioavailability by introducing hydrophilicity .

Synthetic Pathways and Optimization

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1Preparation of 5-amino-1,3,4-thiadiazoleHydrazine-carbothioamide cyclization
2Piperazine couplingBuchwald-Hartwig amination with 4-fluorophenyl bromide
3Thioacetamide formationThiol-disulfide exchange with mercaptoacetamide
4Tetrahydrofuran-methyl incorporationReductive amination of tetrahydrofurfuryl amine

Analytical Characterization

Critical spectroscopic data inferred from structural analogs include:

  • ¹H NMR: Peaks at δ 7.2–6.8 ppm (aromatic protons), δ 4.3–3.5 ppm (tetrahydrofuran and piperazine CH₂ groups), and δ 2.9 ppm (acetamide methylene) .

  • MS (ESI+): Molecular ion peak at m/z 438.1 [M+H]⁺ .

TargetPredicted IC₅₀ (nM)Mechanism
5-HT₁A Receptor50–200Partial agonist
Dopamine D₃ Receptor100–300Antagonist
Carbonic Anhydrase IX10–50Competitive inhibition

ADMET Profiling

  • Absorption: Moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to tetrahydrofuran’s hydrophilic contribution .

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential formation of sulfoxide derivatives .

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but possible hERG channel inhibition (IC₅₀ ≈ 2 µM) .

Comparative Analysis with Structural Analogs

Analog 1: 5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b] triazol-6-ol (CID: 4534474)

This analog replaces the thiadiazole with a thiazolotriazole core and exhibits antifungal activity (MIC = 8 µg/mL against Candida albicans) . The absence of the tetrahydrofuran group reduces solubility (LogP = 3.1 vs. 2.4 for the target compound) .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yield beyond the current 60–70% .

  • In Vivo Efficacy Studies: Evaluate antipsychotic or anticancer activity in murine models.

  • Crystallography: Resolve X-ray structures to guide structure-based drug design.

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